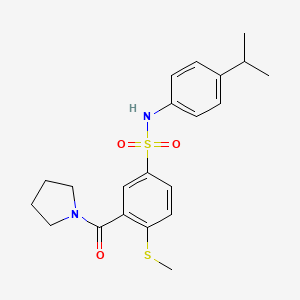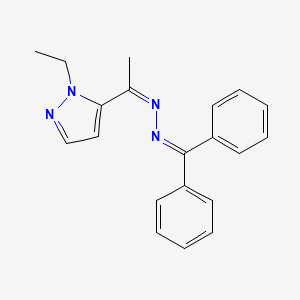![molecular formula C17H25N3O4S3 B4580717 ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)
ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that can include cyclization, acylation, and substitutions. For instance, Vasileva et al. (2018) described the decyclization of related ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, highlighting the complexity of synthesizing such compounds (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). Synthesis routes can vary significantly depending on the desired functional groups and the structural complexity of the final molecule.
Molecular Structure Analysis
Understanding the molecular structure of such compounds involves detailed analysis using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. The molecular structure is crucial for predicting reactivity, physical properties, and potential biological activity. Shipilovskikh et al. (2014) provided insights into the molecular structure of related compounds through reactions with amines, showcasing the importance of structural analysis in understanding compound behavior (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Chemical Reactions and Properties
The chemical reactions and properties of such a compound are influenced by its functional groups and molecular framework. Reactions may include nucleophilic substitution, electrophilic addition, and condensation reactions, among others. The presence of the piperazine ring and the benzothiophene core can lead to a variety of chemical behaviors and potential biological activities. For example, the work by Desai and Chikhalia (2005) on benzene derivatives provides a glimpse into the reactivity of structurally similar compounds (Desai & Chikhalia, 2005).
Scientific Research Applications
Chemistry and Synthesis Applications
Research on compounds structurally related to ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate emphasizes synthetic chemistry applications. For instance, compounds like ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serve as precursors in the synthesis of diverse chemical entities, showcasing the flexibility of these structures in generating novel derivatives with potential biological activities (Narayana et al., 2006). Another study detailed the synthesis and microbial evaluation of pyridine derivatives, highlighting the antimicrobial potential of these compounds and their utility in medicinal chemistry (Patel & Agravat, 2009).
Analytical Chemistry Applications
The design and application of new sulfonate reagents for analytical derivatization in liquid chromatography represent another research avenue. Such reagents, including compounds with structural similarities to the specified molecule, have been utilized for the sensitive detection of analytes in complex mixtures. This demonstrates the compound's relevance in enhancing analytical methodologies, particularly in the identification and quantification of various substances (Wu et al., 1997).
Medicinal Chemistry and Biological Studies
Several studies have explored the synthesis of new derivatives with potential biological activities. For example, compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been evaluated for their antimicrobial and anti-inflammatory properties, indicating the compound's significance in the development of new therapeutic agents (Abaee & Cheraghi, 2013; Basoğlu et al., 2013). Another study focused on the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, investigating their antimicrobial activity, which underscores the versatility and potential of these compounds in medicinal chemistry (Faty et al., 2010).
properties
IUPAC Name |
ethyl 2-[(4-methylsulfonylpiperazine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S3/c1-3-24-16(21)14-12-6-4-5-7-13(12)26-15(14)18-17(25)19-8-10-20(11-9-19)27(2,22)23/h3-11H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCDSOSPODWKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[4-(methylsulfonyl)piperazin-1-yl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)
![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)

![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)